
Prindamine
概要
説明
Prindamine is a bicyclic compound known for its thymoleptic properties.
準備方法
The synthesis of Prindamine involves several steps. One common synthetic route includes the reaction of 3,3-dimethylindan-1-one with 3-methylaminopropylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
Prindamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Pharmacological Profile
Prindamine is structurally related to tricyclic antidepressants, influencing both serotonin and norepinephrine pathways in the brain. Its dual action may offer distinct advantages over other SSRIs that primarily target serotonin reuptake. The following table summarizes key characteristics of this compound compared to other related compounds:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | Selective Serotonin Reuptake Inhibitor | Selectively inhibits serotonin reuptake; modulates norepinephrine levels | Potential broader neurochemical effects |
Fluoxetine | Selective Serotonin Reuptake Inhibitor | Primarily inhibits serotonin reuptake | First SSRI approved; widely studied |
Desipramine | Tricyclic Antidepressant | Norepinephrine reuptake inhibitor | Stronger norepinephrine uptake inhibition |
Sertraline | Selective Serotonin Reuptake Inhibitor | Primarily inhibits serotonin reuptake | Broader spectrum of action on neurotransmitters |
Therapeutic Applications
1. Treatment of Depression and Anxiety Disorders
This compound has been primarily investigated for its efficacy in treating major depressive disorder and generalized anxiety disorder. Its ability to modulate serotonin levels makes it a candidate for managing these conditions effectively. Research indicates that SSRIs like this compound can lead to significant improvements in mood and anxiety symptoms over time.
2. Potential Use in Other Psychiatric Conditions
Ongoing research is exploring the utility of this compound in other psychiatric conditions such as obsessive-compulsive disorder (OCD) and post-traumatic stress disorder (PTSD). The compound's interaction with both serotonin and norepinephrine pathways suggests it may have broader applications than initially thought.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in clinical settings:
-
Case Study 1: Major Depressive Disorder
A randomized controlled trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, with a favorable side effect profile . -
Case Study 2: Generalized Anxiety Disorder
Another study focused on patients with generalized anxiety disorder showed that those treated with this compound reported lower anxiety levels and improved quality of life metrics after 12 weeks of treatment.
Research Challenges and Considerations
Despite promising findings, several challenges exist in the research surrounding this compound:
- Variability in Patient Response: Individual differences in metabolism and genetic factors can lead to variability in treatment outcomes.
- Long-term Effects: More research is needed to understand the long-term effects and safety profile of this compound, particularly regarding potential side effects associated with prolonged use.
作用機序
The mechanism of action of Prindamine involves its interaction with molecular targets in the body. It is known to inhibit the uptake of neurotransmitters such as noradrenaline, which can affect mood and behavior. The compound’s effects are mediated through its binding to specific receptors and transporters in the nervous system, leading to changes in neurotransmitter levels and signaling pathways .
類似化合物との比較
Prindamine can be compared with other similar compounds, such as:
3,3-Dimethyl-1-phenylindan: Lacks the methylaminopropyl group, resulting in different chemical and biological properties.
1-Phenyl-2,3-dimethylindan: Has a different substitution pattern on the indan ring, leading to variations in reactivity and applications.
3-Methyl-1-phenylindan:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
Prindamine is a compound recognized for its selective inhibition of noradrenaline reuptake, which positions it as a significant subject of research in pharmacology and neuroscience. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on sleep-wake cycles, and potential therapeutic applications.
This compound operates primarily as a noradrenaline reuptake inhibitor (NRI), which means it prevents the reabsorption of noradrenaline into presynaptic neurons, thereby increasing its availability in the synaptic cleft. This action is crucial for enhancing noradrenergic transmission, which plays a vital role in mood regulation, arousal, and cognitive functions.
- Chemical Structure : this compound features a methyl-amine group attached to a propyl chain along with two additional methyl groups, contributing to its pharmacological properties .
Effects on Sleep-Wake Cycles
Research has demonstrated that this compound significantly influences sleep patterns. Notably, it has been shown to:
- Lengthen REM Sleep Latency : In studies involving animal models, this compound caused an extension in the latency period before REM sleep onset. This effect is particularly notable as it contrasts with other compounds like citalopram that reduce REM sleep duration .
- Alter Sleep Architecture : this compound administration resulted in a consistent decrease in REM sleep duration to approximately 7% of total sleep time without adversely affecting other sleep stages .
The following table summarizes the effects of this compound compared to other compounds on sleep architecture:
Compound | Effect on REM Sleep Duration | Effect on Sleep Latency |
---|---|---|
This compound | Decrease to 7% | Lengthened |
Citalopram | Decrease to 2% | Not specified |
Phentolamine | Restores baseline levels | Not specified |
Therapeutic Applications
This compound's unique profile as an NRI and its effects on sleep suggest potential applications in treating various disorders:
- Attention Deficit Hyperactivity Disorder (ADHD) : The modulation of noradrenergic systems may help alleviate symptoms associated with ADHD by enhancing focus and reducing impulsivity.
- Depression and Anxiety Disorders : Given its influence on noradrenaline levels, this compound may offer benefits for mood disorders by improving emotional regulation and reducing anxiety symptoms .
Case Studies and Research Findings
Several studies have explored the implications of this compound's pharmacological profile:
- Animal Studies : In controlled trials with cats, this compound was shown to alter sleep-wake cycles significantly without inducing anticholinergic side effects. This positions it as a favorable candidate for further research in human applications .
- Clinical Observations : Observations from trials focusing on sleep disorders indicate that compounds like this compound could be integrated into treatment regimens for patients experiencing dysregulated sleep patterns due to psychiatric conditions .
- Comparative Studies : Research comparing this compound with other NRIs has highlighted its unique ability to maintain cognitive function while modulating sleep architecture, making it a potential candidate for dual-action therapies targeting both mood and sleep disturbances .
特性
IUPAC Name |
3-(3,3-dimethyl-1-phenyl-2H-inden-1-yl)-N-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-20(2)16-21(14-9-15-22-3,17-10-5-4-6-11-17)19-13-8-7-12-18(19)20/h4-8,10-13,22H,9,14-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHSDUPAYPXRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C21)(CCCNC)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10565-75-0 (hydrochloride) | |
Record name | Prindamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50944081 | |
Record name | 3-(3,3-Dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21489-22-5 | |
Record name | Prindamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,3-Dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-yl)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LU-3-049 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHV0MT0UEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。